Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl-
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Overview
Description
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- is a peptide compound composed of glycine, proline, leucine, and alanine residues. Peptides like this one are essential in various biological processes and have significant potential in therapeutic applications due to their ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxyproline or hydroxy-leucine.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Amino acid derivatives with protecting groups, activated using reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid residues, which can exhibit different biological activities or stability profiles.
Scientific Research Applications
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations for skin health.
Mechanism of Action
The mechanism of action of Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to alter neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties, used in Alzheimer’s disease research.
Cyclo-L-prolylglycine: A neuropeptide with mnemotropic and neuroprotective properties.
Uniqueness
Glycine, L-prolyl-L-leucylglycyl-L-leucyl-L-alanyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability profiles. Its combination of glycine, proline, leucine, and alanine residues allows it to interact with a unique set of molecular targets, making it valuable for therapeutic and research applications.
Properties
CAS No. |
726172-45-8 |
---|---|
Molecular Formula |
C24H42N6O7 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H42N6O7/c1-13(2)9-17(30-23(36)16-7-6-8-25-16)22(35)26-11-19(31)29-18(10-14(3)4)24(37)28-15(5)21(34)27-12-20(32)33/h13-18,25H,6-12H2,1-5H3,(H,26,35)(H,27,34)(H,28,37)(H,29,31)(H,30,36)(H,32,33)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
CTVSTBZSGZTUJX-XSLAGTTESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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